4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole
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Overview
Description
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is a heterocyclic compound characterized by the presence of bromomethyl groups at the 4 and 5 positions of the oxazole ring, and a phenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle brominated compounds and radical initiators.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms, potentially leading to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-bis(azidomethyl)-2-phenyl-1,3-oxazole, while reduction with LiAlH4 would produce 4,5-dimethyl-2-phenyl-1,3-oxazole.
Scientific Research Applications
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those targeting DNA or proteins.
Chemical Biology: Its reactivity with nucleophiles allows for the creation of probes or tags for studying biological systems.
Mechanism of Action
The mechanism of action of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by alkylating DNA or proteins, thereby interfering with their normal function. The bromomethyl groups are particularly reactive towards nucleophiles, allowing the compound to form covalent bonds with biological targets. This can lead to the inhibition of enzymes or the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA intercalation and crosslinking properties.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Used in the synthesis of polymers and materials with unique electronic properties.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: Investigated for its potential bactericidal properties.
Uniqueness
4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is unique due to the presence of both bromomethyl and phenyl groups on the oxazole ring, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
90127-53-0 |
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Molecular Formula |
C11H9Br2NO |
Molecular Weight |
331.00 g/mol |
IUPAC Name |
4,5-bis(bromomethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Br2NO/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
GIQVAJKADFPYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)CBr)CBr |
Origin of Product |
United States |
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